molecular formula C14H16N2O B11711856 5-methyl-1,3-bis(prop-2-enyl)benzimidazol-2-one

5-methyl-1,3-bis(prop-2-enyl)benzimidazol-2-one

Cat. No.: B11711856
M. Wt: 228.29 g/mol
InChI Key: QOOOFUQKMTVMSP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-1,3-bis(prop-2-enyl)benzimidazol-2-one typically involves the condensation of o-phenylenediamine with appropriate aldehydes or acids. One common method includes the reaction of o-phenylenediamine with formic acid or trimethyl orthoformate under acidic conditions . Another method involves the use of carbondisulphide in an alkaline alcoholic solution .

Industrial Production Methods

Industrial production of benzimidazole derivatives often employs large-scale condensation reactions using automated reactors. The process involves precise control of temperature, pH, and reaction time to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-methyl-1,3-bis(prop-2-enyl)benzimidazol-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-methyl-1,3-bis(prop-2-enyl)benzimidazol-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its antiviral and anti-inflammatory effects.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-methyl-1,3-bis(prop-2-enyl)benzimidazol-2-one involves its interaction with various molecular targets and pathways. It can mimic the properties of DNA bases, allowing it to interfere with DNA replication and transcription processes. This makes it effective against microbial and cancer cells . The compound also inhibits specific enzymes and proteins, contributing to its antiviral and anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-methyl-1,3-bis(prop-2-enyl)benzimidazol-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its prop-2-enyl groups enhance its reactivity and potential for forming complex molecular structures, making it a valuable compound in synthetic chemistry and drug development .

Properties

Molecular Formula

C14H16N2O

Molecular Weight

228.29 g/mol

IUPAC Name

5-methyl-1,3-bis(prop-2-enyl)benzimidazol-2-one

InChI

InChI=1S/C14H16N2O/c1-4-8-15-12-7-6-11(3)10-13(12)16(9-5-2)14(15)17/h4-7,10H,1-2,8-9H2,3H3

InChI Key

QOOOFUQKMTVMSP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=O)N2CC=C)CC=C

Origin of Product

United States

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